molecular formula C10H16N2OS B1490337 2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide CAS No. 2098043-83-3

2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Cat. No. B1490337
CAS RN: 2098043-83-3
M. Wt: 212.31 g/mol
InChI Key: YRMAGIBSOQYPQR-UHFFFAOYSA-N
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Description

2-Cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, more commonly known as ETPA, is a versatile and powerful reagent used for a variety of organic synthesis reactions. It is a multi-functional reagent that can be used for a wide range of applications, from simple transformations to complex multi-step syntheses. ETPA is a nitrogen-containing heterocyclic compound with a unique structure that makes it particularly useful for a variety of synthetic transformations.

Scientific Research Applications

Antitumor Evaluation

2-Cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide and its derivatives have been explored for their potential in antitumor applications. These compounds have shown significant inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity and efficiency of the synthetic procedures for these compounds, coupled with their diverse reactive sites, make them promising candidates for further biological investigations and potential cancer therapies (Shams et al., 2010).

Molecular Imprinted Polymer Applications

The compound has been used in the synthesis of molecular imprinted polymers (MIPs). These polymers, featuring 2-cyano-N-(tetrahydro-2H-thiopyran-4-yl)acetamide derivatives, have been studied for their structural properties and potential applications, such as in paper sheet production. The study also evaluated these polymers for antimicrobial activities and explored molecular docking studies (Fahim & Abu-El Magd, 2021).

Synthesis of Heterocyclic Compounds

The reactivity of 2-cyano-N-(tetrahydro-2H-thiopyran-4-yl)acetamide has been leveraged in the synthesis of various heterocyclic compounds, such as pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives. These compounds have potential applications in different fields, including pharmaceuticals and materials science (Dawood et al., 2011).

Insecticidal Properties

Research has explored the use of 2-cyano-N-(tetrahydro-2H-thiopyran-4-yl)acetamide as a precursor for synthesizing compounds with insecticidal properties. These studies have evaluated the effectiveness of the synthesized compounds against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Applications

The compound has been studied for its role in synthesizing dyes and dye precursors with significant antimicrobial activity. This research highlights the potential of these compounds in textile finishing and dyeing processes, where antimicrobial properties are desirable (Shams et al., 2011).

properties

IUPAC Name

2-cyano-N-ethyl-N-(thian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAGIBSOQYPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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